molecular formula C8H7ClN4S B15257427 4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine

4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine

Cat. No.: B15257427
M. Wt: 226.69 g/mol
InChI Key: DBBNBEQGTOIKLY-UHFFFAOYSA-N
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Description

4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and features a thiophene ring, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-aminothiophene with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino group of the thiophene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(thiophen-2-ylmethyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a triazine ring.

    2-Amino-4-chloro-6-(thiophen-2-ylmethyl)pyrimidine: Contains an amino group on the pyrimidine ring.

    4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazine: Lacks the amino group on the triazine ring.

Uniqueness

4-Chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine is unique due to its specific combination of a triazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

4-chloro-6-(thiophen-2-ylmethyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H7ClN4S/c9-7-11-6(12-8(10)13-7)4-5-2-1-3-14-5/h1-3H,4H2,(H2,10,11,12,13)

InChI Key

DBBNBEQGTOIKLY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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